2-(2-chloro-4-fluorophenoxy)-N-(1-cyanocyclohexyl)-N-methylacetamide
Description
Properties
IUPAC Name |
2-(2-chloro-4-fluorophenoxy)-N-(1-cyanocyclohexyl)-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClFN2O2/c1-20(16(11-19)7-3-2-4-8-16)15(21)10-22-14-6-5-12(18)9-13(14)17/h5-6,9H,2-4,7-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMTUXLSARJPSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)COC1=C(C=C(C=C1)F)Cl)C2(CCCCC2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-chloro-4-fluorophenoxy)-N-(1-cyanocyclohexyl)-N-methylacetamide (CAS Number: 923142-68-1) is a synthetic organic molecule with potential therapeutic applications. Its structure features a chloro-fluoro phenoxy moiety and a cyanocyclohexyl group, which may contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, potential anticancer effects, and mechanisms of action based on available research findings.
- Molecular Formula : C15H17ClFN3O
- Molecular Weight : 309.76 g/mol
- Structure : The compound includes a chloro and a fluorine substituent, which are known to enhance biological activity in various chemical classes.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, related compounds have shown significant efficacy against various bacterial strains, indicating that the presence of halogenated phenyl groups can enhance antibacterial properties. The patent literature suggests that derivatives of this class exhibit high antimicrobial activity, making them promising candidates for treating infectious diseases .
Anticancer Activity
A critical area of research has focused on the anticancer properties of this compound. In vitro studies have demonstrated that structurally similar compounds can inhibit tumor cell proliferation effectively. For example, a related compound exhibited an IC50 value of 1.30 μM against HepG2 liver cancer cells, suggesting that modifications like fluorination can significantly enhance anticancer potency .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| FNA | HepG2 | 1.30 | Apoptosis induction, G2/M phase arrest |
| SAHA | HepG2 | 17.25 | Histone deacetylase inhibition |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Histone Deacetylase Inhibition : Some derivatives have been identified as selective inhibitors of histone deacetylases (HDACs), particularly HDAC3, which plays a crucial role in cancer cell proliferation and survival .
- Induction of Apoptosis : Studies indicate that these compounds can promote apoptosis in cancer cells, leading to reduced cell viability and tumor growth inhibition in xenograft models .
- Cell Cycle Arrest : The ability to induce G2/M phase arrest has been observed, which is critical for preventing the proliferation of cancer cells .
Case Studies
Several case studies provide insights into the practical applications and efficacy of this compound:
- A study involving xenograft models demonstrated that treatment with related compounds resulted in significant tumor growth inhibition compared to controls, with a reported tumor growth inhibition (TGI) rate of approximately 48% .
- In another investigation, combination therapies using this compound alongside traditional chemotherapeutics showed enhanced anticancer effects, suggesting potential for synergistic treatment strategies.
Comparison with Similar Compounds
N-Cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide (C₁₉H₂₇FN₂O₂)
- Molecular Weight : 334.206 g/mol
- Substituents : Fluorophenyl, propylacetamido, and cyclohexyl groups.
- Synthesis : Synthesized via a multicomponent reaction (81% yield) using 4-fluorobenzaldehyde, propylamine, acetic acid, and cyclohexylisocyanide .
- Physical Properties : Melting point 150–152°C; white solid with moderate polarity (Rf = 0.26 in Et₂O:DCM).
- Comparison: The absence of a chloro substituent and the presence of a propylacetamido group reduce electronegativity compared to the target compound.
N-Cyclohexyl-2-(2,3-dichlorophenoxy)acetamide
- Substituents: Dichlorophenoxy and cyclohexyl groups.
- Crystallography : Cyclohexyl adopts a chair conformation; N–H⋯O hydrogen bonding forms chains along the c-axis .
- Comparison: The dichlorophenoxy group increases lipophilicity compared to the target compound’s chloro-fluorophenoxy group. The target compound’s N-methyl and cyano substituents likely disrupt hydrogen bonding, altering crystal packing and solubility .
2-(2,4-Dichlorophenyl)-N-((1S,2S)-2-(dimethylamino)cyclohexyl)-N-methylacetamide (U-48800)
- Substituents: Dichlorophenyl, dimethylamino-cyclohexyl, and N-methyl groups.
- Biological Relevance : A synthetic opioid analog with reported receptor interactions .
- Comparison: The dimethylamino group in U-48800 introduces basicity, contrasting with the cyano group’s electronegativity. The target compound’s phenoxy linkage may reduce metabolic stability compared to U-48800’s phenyl group, but the cyano group could enhance binding specificity to non-opioid targets .
2-(2,6-Dimethylphenoxy)-N-[(2S,3S,5S)-5-formamido-3-hydroxyhexan-2-yl]acetamide
- Substituents: Dimethylphenoxy, formamido, and hydroxyl groups.
- Comparison: The dimethylphenoxy group reduces steric and electronic effects relative to the target compound’s chloro-fluorophenoxy group. The hydroxyl and formamido substituents enhance hydrogen-bonding capacity, which is absent in the target compound due to its N-methyl and cyano groups .
Table 1: Key Properties of Selected Analogues
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Melting Point (°C) | Synthesis Yield |
|---|---|---|---|---|---|
| Target Compound | C₁₆H₁₇ClF₂N₂O₂ | ~342.8* | 2-Cl-4-F-phenoxy, 1-cyanocyclohexyl | Not reported | Not reported |
| N-Cyclohexyl-2-(4-fluorophenyl)-...acetamide | C₁₉H₂₇FN₂O₂ | 334.206 | 4-F-phenyl, propylacetamido | 150–152 | 81% |
| N-Cyclohexyl-2-(2,3-dichlorophenoxy)acetamide | C₁₄H₁₇Cl₂NO₂ | 310.20 | 2,3-Cl₂-phenoxy | Not reported | Not reported |
| U-48800 | C₁₈H₂₄Cl₂N₂O | 355.30 | 2,4-Cl₂-phenyl, dimethylamino | Not reported | Not reported |
*Estimated based on molecular formula.
Key Observations:
- Bioactivity: Structural similarities to U-48800 suggest possible CNS activity, but the phenoxy group and cyano substituent may redirect target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
